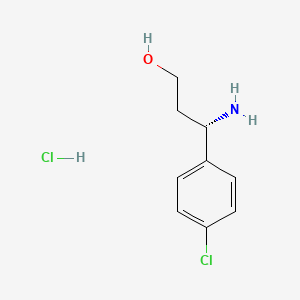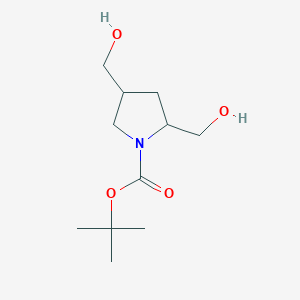
(S)-3-(4-chlorophenyl)-beta-alaninol HCl
Overview
Description
(S)-3-(4-chlorophenyl)-beta-alaninol HCl, also known as S-3-4-chlorophenyl-beta-alaninol hydrochloride or S-3-4-CPBA HCl, is a synthetic compound with a variety of applications in scientific research. It is a chiral molecule, which means that it has two different forms, each of which is mirror images of the other. S-3-4-CPBA HCl is used in a variety of scientific research applications, including studies of biochemical and physiological effects, as well as laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of S-3-4-CPBA HCl.
Scientific Research Applications
Antimicrobial Activity
(S)-3-(4-chlorophenyl)-beta-alaninol HCl has been found useful in synthesizing azole heterocycles, which demonstrate antimicrobial activity. A study highlighted the antibacterial efficacy of these compounds against Rhizobium radiobacter, indicating potential for applications in controlling bacterial infections and development of new antimicrobial agents (Anusevičius, Jonuškienė, & Mickevičius, 2013).
Corrosion Inhibition
Research has explored the role of similar amino acids in corrosion inhibition, particularly in acidic environments. For instance, the study of alanine in inhibiting iron corrosion in HCl solutions provides insights that could be relevant to (S)-3-(4-chlorophenyl)-beta-alaninol HCl's potential as a corrosion inhibitor (Amin, Khaled, Mohsen, & Arida, 2010).
Environmental Fate and Toxicity
The environmental fate and toxicity of related compounds, such as hexachlorocyclohexane isomers, have been extensively studied. These compounds, due to their volatility, have been found to cause central nervous system, reproductive, and endocrine damage, which might also be relevant for understanding the environmental and health impacts of (S)-3-(4-chlorophenyl)-beta-alaninol HCl (Willett, Ulrich, & Hites, 1998).
Potential in Pharmacology
A study identified a nonpeptidic agonist of the urotensin-II receptor, with a structure similar to (S)-3-(4-chlorophenyl)-beta-alaninol HCl. This suggests potential applications in pharmacological research and drug development (Croston et al., 2002).
properties
IUPAC Name |
(3S)-3-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKLHKDMNIOCIO-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCO)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-chlorophenyl)-beta-alaninol HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1503430.png)












